1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one
CAS No.:
Cat. No.: VC17565364
Molecular Formula: C18H18ClNOS
Molecular Weight: 331.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClNOS |
|---|---|
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | 1-(3-benzylsulfanyl-2-chlorophenyl)piperidin-2-one |
| Standard InChI | InChI=1S/C18H18ClNOS/c19-18-15(20-12-5-4-11-17(20)21)9-6-10-16(18)22-13-14-7-2-1-3-8-14/h1-3,6-10H,4-5,11-13H2 |
| Standard InChI Key | YDPRGESEMKBYFC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(=O)C1)C2=C(C(=CC=C2)SCC3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₈H₁₈ClNOS, molecular weight 331.9 g/mol) features a piperidin-2-one ring linked to a 2-chlorophenyl group at position 1. A benzylthio (-S-CH₂-C₆H₅) substituent occupies the meta position relative to the chlorine atom on the aromatic ring (Figure 1). This arrangement introduces steric and electronic effects that influence its reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClNOS |
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | 1-(3-benzylsulfanyl-2-chlorophenyl)piperidin-2-one |
| Canonical SMILES | C1CCN(C(=O)C1)C2=C(C(=CC=C2)SCC3=CC=CC=C3)Cl |
| Topological Polar Surface Area | 61.6 Ų |
The benzylthio group enhances lipophilicity, potentially improving membrane permeability, while the chlorophenyl moiety may contribute to electrophilic interactions with target proteins.
Spectroscopic Characterization
Synthesis of the compound is validated through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key spectral features include:
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¹H NMR: Signals for the piperidin-2-one methylene protons (δ 2.5–3.5 ppm) and aromatic protons from the benzylthio and chlorophenyl groups (δ 7.0–7.8 ppm).
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¹³C NMR: Carbonyl resonance at ~170 ppm (C=O), with aromatic carbons appearing between 120–140 ppm.
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis of 1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one involves sequential transformations to assemble the piperidin-2-one core and introduce substituents. A representative pathway includes:
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Formation of the Piperidin-2-one Core: Cyclization of ε-aminocaproic acid derivatives under acidic or basic conditions.
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Chlorophenyl Introduction: Friedel-Crafts acylation or Ullmann coupling to attach the chlorophenyl group.
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Benzylthio Functionalization: Thioether formation via nucleophilic substitution between a thiolate anion and a halogenated intermediate.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Cyclization | H₂SO₄ (cat.), reflux, 6 hr | 65–70 |
| Chlorophenyl Coupling | CuI, K₃PO₄, DMSO, 80°C, 12 hr | 55–60 |
| Benzylthio Addition | NaSH, benzyl bromide, EtOH, rt | 75–80 |
Yield optimization focuses on reducing side reactions, such as over-alkylation or oxidation of the thioether group. Purification typically employs column chromatography or recrystallization from ethanol/water mixtures.
Biological Activities and Mechanistic Insights
Table 3: Anti-Inflammatory Activity Comparison
| Compound | Substituent | IL-6 Inhibition (%) |
|---|---|---|
| 1-(3-(Benzylthio)-2-Cl-Ph) | -S-CH₂-C₆H₅ | 62 ± 4 |
| 1-(3-Methylthio-2-Cl-Ph) | -S-CH₃ | 48 ± 6 |
| 1-(2-Cl-Ph) | -H | 28 ± 3 |
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The chlorophenyl group likely disrupts microbial membrane integrity, while the benzylthio moiety may inhibit thiol-dependent enzymes.
Comparison with Structural Analogs
Piperidine derivatives with modified substituents demonstrate varying pharmacological profiles. For example:
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Nitro-Substituted Analogs: Higher anti-inflammatory potency but increased cytotoxicity.
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Methoxy-Substituted Analogs: Improved solubility but reduced antimicrobial activity.
Table 4: Structure-Activity Relationships
| Substituent | Anti-Inflammatory | Antimicrobial | Solubility (mg/mL) |
|---|---|---|---|
| -S-CH₂-C₆H₅ (Cl) | +++ | ++ | 0.12 |
| -NO₂ | ++++ | + | 0.08 |
| -OCH₃ | ++ | + | 0.45 |
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